molecular formula C17H33N7O4 B1605767 Peptide kpr CAS No. 41961-57-3

Peptide kpr

Cat. No. B1605767
CAS RN: 41961-57-3
M. Wt: 399.5 g/mol
InChI Key: AFLBTVGQCQLOFJ-AVGNSLFASA-N
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Description

Peptides are short chains of amino acids linked by peptide bonds. They are smaller than proteins and play crucial roles in physiological and biochemical functions of life .


Synthesis Analysis

Peptides are synthesized through a process called peptide synthesis, which involves the formation of a peptide bond between two amino acids. This process can be performed in a laboratory using various techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy are often used to analyze the molecular structure of peptides .


Chemical Reactions Analysis

Peptides undergo various chemical reactions, most notably the formation and breaking of peptide bonds. Other reactions can include modifications to the amino acid side chains, such as phosphorylation or glycosylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of peptides, such as their charge, hydrophobicity, and isoelectric point, can be analyzed using various biochemical techniques. These properties can influence a peptide’s stability, solubility, and interactions with other molecules .

Safety And Hazards

Like any bioactive substance, peptides can pose safety hazards if not handled properly. Some peptides can cause allergic reactions or other adverse effects. Therefore, appropriate safety measures should be taken when handling peptides .

Future Directions

The field of peptide research is continually evolving, with new peptides being discovered and synthesized regularly. Future directions may include the development of novel therapeutic peptides, the design of more efficient synthesis methods, and the exploration of new roles for peptides in biological systems .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N7O4/c18-8-2-1-5-11(19)15(26)24-10-4-7-13(24)14(25)23-12(16(27)28)6-3-9-22-17(20)21/h11-13H,1-10,18-19H2,(H,23,25)(H,27,28)(H4,20,21,22)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLBTVGQCQLOFJ-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962117
Record name N~2~-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peptide kpr

CAS RN

41961-57-3
Record name L-Lysyl-L-prolyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41961-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peptide kpr
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041961573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Ia, AB Kaulin, KM Kirpichnikova - Tsitologiia, 1989 - europepmc.org
… The peptide KPR (Lys-Pro-Arg) decreases both the esterase activity and the fluorescein anion efflux. …
Number of citations: 1 europepmc.org
G Freimanis, P Hooley, HD Ejtehadi… - Clinical & …, 2010 - academic.oup.com
Human endogenous retroviruses (HERVs) are remnants of ancient retroviral infections within the human genome. These molecular fossils draw parallels with present-day exogenous …
Number of citations: 103 academic.oup.com
M Blank, T Bashi, J Lachnish, D Ben-Ami-Shor… - PLoS …, 2018 - journals.plos.org
… A model of the binding of tuftsin to neuropilin was constructed base on the X-ray structure of neuropilin in complex with a short peptide KPR which consists as part of tuftsin (TKPRGY) […
Number of citations: 15 journals.plos.org
久保井亮一, 田中寿計, 駒沢勲 - 化学工学論文集, 1990 - jstage.jst.go.jp
水性二相系における分配系の疎水性と, 分離物質の疎水性を簡便かつ定量的に評価する方法を検討した. 水性二相系としては polyethylene glycol (PEG)/dextran (Dex), および PEG/リン酸カリウム…
Number of citations: 5 www.jstage.jst.go.jp

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